1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol
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Overview
Description
1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol typically involves multi-step organic reactions. A common approach might include:
Formation of the core structure: This could involve the reaction of 4-chlorobenzaldehyde with a suitable reagent to form an intermediate.
Introduction of the amino group: The intermediate might then react with 2-methoxybenzylamine under specific conditions to introduce the amino group.
Final modification:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: This compound might be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could convert it into different alcohols or amines.
Substitution: The chlorophenyl groups might undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-chlorophenyl)-2-[(2-hydroxybenzyl)amino]-1-ethanol
- 1,1-Bis(4-chlorophenyl)-2-[(2-methoxyphenyl)amino]-1-ethanol
Uniqueness
1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol is unique due to the presence of both chlorophenyl and methoxybenzyl groups, which confer distinct chemical and biological properties. This uniqueness might make it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(2-methoxyphenyl)methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2NO2/c1-27-21-5-3-2-4-16(21)14-25-15-22(26,17-6-10-19(23)11-7-17)18-8-12-20(24)13-9-18/h2-13,25-26H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEOYLUNPQMPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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